6-azido-2,3-dihydro-1,4-benzodioxine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

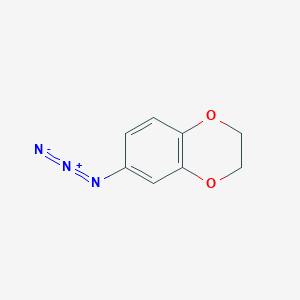

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-azido-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBZPUUXYVPRLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294312 | |

| Record name | 6-Azido-2,3-dihydro-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197233-09-2 | |

| Record name | 6-Azido-2,3-dihydro-1,4-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197233-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Azido-2,3-dihydro-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The 2,3 Dihydro 1,4 Benzodioxine Scaffold:

The 2,3-dihydro-1,4-benzodioxine ring system is a recognized structural motif present in a variety of biologically active compounds and therapeutic agents. eurekaselect.comnih.gov Its derivatives have been explored for a range of pharmacological activities, indicating its utility as a scaffold in medicinal chemistry. eurekaselect.comnih.govnih.govmdpi.comscielo.br

The Azido Group in Chemical Biology:

The azido (B1232118) (-N₃) group is a cornerstone of bioorthogonal chemistry, a field that employs chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov The azide's small size, stability, and unique reactivity make it an ideal chemical reporter for labeling and imaging biomolecules such as proteins and glycans. nih.gov

Two primary bioorthogonal reactions involving azides are:

Staudinger Ligation: A reaction between an azide (B81097) and a phosphine to form a stable amide bond. nih.gov

Azide-Alkyne Cycloaddition: Often referred to as "click chemistry," this reaction between an azide and an alkyne forms a stable triazole linkage. It can be catalyzed by copper(I) or proceed without a catalyst if a strained alkyne is used (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC). nih.govfrontiersin.org

Activity Based Protein Profiling Abpp :

ABPP is a powerful chemical proteomics technique used to study enzyme function directly in complex biological samples. nih.govresearchgate.netnih.gov ABPP probes typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and enrichment. frontiersin.orgnih.govresearchgate.net In a two-step labeling approach, the probe contains a small bioorthogonal handle, such as an azide (B81097) or alkyne. After the probe has labeled its target enzyme, a reporter tag with the corresponding reactive partner is added in a second step via click chemistry. frontiersin.orgnih.gov

Photoaffinity Labeling:

This technique is used to identify and study ligand-protein interactions. A photoaffinity probe contains a photoreactive group, such as a phenyl azide (B81097), which upon irradiation with UV light, forms a highly reactive nitrene intermediate that can covalently crosslink to nearby molecules, thus capturing the interaction. nih.gov

While the principles of bioorthogonal chemistry, ABPP, and the biological relevance of the benzodioxane scaffold are well-established, there is no specific evidence to suggest that "6-azido-2,3-dihydro-1,4-benzodioxine" has been synthesized or utilized as a tool in any of the applications detailed in the requested article outline. The generation of an article on this specific compound would be purely speculative and lack the required scientific basis and detailed research findings. Further research would be required to synthesize this compound and explore its potential applications in chemical biology.

Computational and Theoretical Investigations of 6 Azido 2,3 Dihydro 1,4 Benzodioxine

Density Functional Theory (DFT) for Reactivity Predictions and Energetic Profiles

There are no available research articles or datasets that apply Density Functional Theory (DFT) to predict the reactivity and energetic profiles of 6-azido-2,3-dihydro-1,4-benzodioxine. DFT calculations are a powerful tool for investigating chemical reactivity through the calculation of reactivity descriptors such as Fukui functions, local and global softness, and the electrostatic potential map. These calculations could provide insights into how the azide (B81097) functional group influences the reactivity of the benzodioxine ring system.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

A search for conformational analyses of this compound using molecular mechanics or molecular dynamics simulations did not yield any specific results. Such simulations are crucial for understanding the three-dimensional structure and flexibility of the molecule. They can identify the most stable conformations and the energy barriers between them, which in turn affect the molecule's interactions with other chemical species.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

No publicly available data exists for the predicted spectroscopic parameters of this compound. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) are often performed to aid in the experimental characterization of new compounds. These computational methods can help in the assignment of experimental spectra and provide confidence in the structural elucidation of a synthesized molecule.

Reaction Pathway Elucidation and Transition State Analysis

Detailed computational studies on the reaction pathways and transition states involving this compound are not present in the available literature. This type of investigation would be essential for understanding the mechanisms of reactions in which this compound might participate, such as cycloadditions or reductions of the azide group. The identification and characterization of transition state structures would provide critical information about the kinetics and feasibility of potential chemical transformations.

Information regarding "this compound" in Chemical Biology and Mechanistic Probe Development is Not Available in Publicly Accessible Resources

Despite a comprehensive search of scientific literature and chemical databases, there is no specific information available regarding the applications of the chemical compound “this compound” in the detailed contexts of chemical biology and mechanistic probe development as outlined in the query. The requested article focusing on its use in bioorthogonal probes, covalent labeling, mechanistic insights, activity-based protein profiling (ABPP), and the elucidation of signaling pathways cannot be generated due to the absence of published research on this specific molecule in these areas.

While the foundational components of the molecule—the 2,3-dihydro-1,4-benzodioxine core and the azido (B1232118) group—are individually significant in chemical biology, their specific combination in "this compound" and its subsequent application in the requested fields are not documented in the available literature.

General Context of Related Chemical Moieties and Techniques

Integration into Functional Materials and Supramolecular Assemblies

Utilization as a Building Block in Polymer Chemistry

The presence of the azide (B81097) group makes 6-azido-2,3-dihydro-1,4-benzodioxine an ideal candidate for incorporation into polymers via "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent linkage of the benzodioxine moiety to polymer backbones or other monomers bearing alkyne groups.

The resulting polymers would benefit from the properties imparted by the 2,3-dihydro-1,4-benzodioxine unit, which is a structural component in a number of biologically active compounds and can influence properties such as thermal stability and solubility. The azide group itself can be introduced into polymer chains to create reactive polymers that can be further functionalized. For instance, a polymer with pendant this compound units could be cross-linked or grafted with other molecules to create complex macromolecular architectures.

Table 1: Potential Polymerization Strategies Involving this compound

| Polymerization Strategy | Description | Potential Outcome |

| Click Polymerization | Step-growth polymerization of a difunctional alkyne monomer with a difunctional azide monomer (a derivative of this compound). | Linear polymers incorporating the benzodioxine moiety in the main chain. |

| Post-Polymerization Modification | Reaction of this compound with a polymer containing alkyne side chains. | Graft copolymers with benzodioxine side chains. |

| Initiator for Polymerization | Modification of the azide group to form an initiator for controlled radical polymerization techniques. | Polymers with a terminal benzodioxine group. |

Fabrication of Self-Assembled Monolayers and Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed on a substrate surface. The azide group of this compound provides a powerful tool for the functionalization of surfaces. A surface pre-functionalized with alkyne groups could readily react with this compound to form a dense and stable monolayer.

Such functionalized surfaces could exhibit altered wetting properties, biocompatibility, or serve as a platform for the subsequent attachment of other molecules. The benzodioxine moiety could play a role in directing the packing and orientation of the molecules within the monolayer.

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable properties. The this compound molecule could, in principle, be modified to act as a linker in the synthesis of such frameworks. For example, by introducing carboxylic acid or other coordinating groups onto the benzodioxine ring, the molecule could be used to build MOFs.

The azide group within the pores of the resulting MOF or COF would offer a reactive handle for post-synthetic modification. This would allow for the tailoring of the pore environment for specific applications such as gas storage, separation, or catalysis.

Development of Responsive Materials (e.g., Photo-Switchable Systems)

Azide compounds can be photoactive, often undergoing decomposition or rearrangement upon exposure to ultraviolet light to form highly reactive nitrenes. This property could be harnessed to develop photo-responsive or photo-switchable materials. A material incorporating this compound could potentially change its properties, such as color or solubility, upon irradiation.

Furthermore, the benzodioxine ring system itself is a component of some photochromic molecules. While this compound itself is not reported to be photo-switchable, its incorporation into a larger system could be a strategy to introduce or modulate photo-responsive behavior.

Supramolecular Interactions and Host-Guest Chemistry

Supramolecular chemistry involves non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined assemblies. The 2,3-dihydro-1,4-benzodioxine moiety possesses both hydrogen bond acceptors (the oxygen atoms) and an aromatic ring capable of π-stacking interactions. These features could enable this compound to participate in the formation of supramolecular structures.

In host-guest chemistry, a host molecule can encapsulate a guest molecule. While there are no specific reports of this compound acting as a host or guest, its structural features suggest potential for such interactions. For instance, it could potentially be encapsulated by larger host molecules like cyclodextrins or calixarenes, or it could be incorporated into a larger structure that acts as a host for smaller guests. The azide group would provide a means to covalently link such a host-guest complex to other systems.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes is paramount for the broader application of 6-azido-2,3-dihydro-1,4-benzodioxine. Current synthetic approaches often rely on multi-step procedures that may involve hazardous reagents or produce significant waste. scielo.br Future research is anticipated to focus on greener and more atom-economical methodologies.

One promising direction is the application of enzymatic catalysis. For instance, engineered enzymes like Candida antarctica lipase (B570770) B have been successfully used for the efficient kinetic resolution of related chiral 2,3-dihydro-1,4-benzodioxane motifs. rsc.org Adapting such enzymatic strategies could provide a highly selective and environmentally benign pathway to chiral derivatives of the target compound.

Furthermore, flow chemistry presents another avenue for improving synthesis. Continuous flow processes, integrated with process analytical technology (PAT), can enhance reaction control, improve safety, and increase yield. nih.gov Research into a telescoped continuous flow synthesis of this compound from readily available starting materials like 2,3-dihydroxybenzoic acid could represent a significant step forward in its sustainable production. nih.gov

Exploration of Unconventional Reactivity Patterns

The azide (B81097) group in this compound is a gateway to a vast chemical space, primarily through cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are well-established methods for forming stable triazole linkages. nih.govacs.org These reactions are fundamental in bioconjugation and drug development. researchgate.netnih.gov

Future research will likely delve into less conventional reactivity patterns of the azide moiety. This could include:

Rhodium(II)-catalyzed transannulation reactions: As demonstrated with other fluorinated azides, the triazole products from cycloaddition can undergo further transformation with nitriles to form novel imidazole-containing compounds. nih.gov Exploring this reactivity with the benzodioxin core could yield new heterocyclic scaffolds with unique pharmacological profiles.

Photochemical Cycloadditions: Investigating [4+2] and [2+2] cycloadditions under photochemical conditions could lead to different regio- and stereochemical outcomes compared to thermal reactions, providing access to novel molecular architectures. youtube.com

Denitrogenative Reactions: Acid-mediated denitrogenation of the triazole ring can lead to the formation of β-enamido triflates, which are versatile synthetic intermediates. nih.gov Applying this to derivatives of this compound could open new synthetic pathways.

Integration with Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming medicinal chemistry and materials science. nih.gov These computational tools can accelerate the design-synthesize-test cycle by predicting molecular properties, optimizing synthetic routes, and generating novel molecular structures. nih.govchemrxiv.org

For this compound, AI and ML can be integrated in several ways:

De Novo Design of Derivatives: Generative models can design novel derivatives with optimized properties. chemrxiv.orgchemrxiv.org For example, by using the this compound scaffold as a starting point, AI algorithms could generate virtual libraries of compounds predicted to have high affinity for a specific biological target, such as Poly(ADP-ribose)polymerase 1 (PARP1). nih.govnih.gov

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of new derivatives before their synthesis, saving time and resources. chemrxiv.org

Retrosynthesis Prediction: AI tools can analyze the structure of a complex target molecule and propose the most efficient synthetic pathways, potentially uncovering more sustainable or cost-effective routes for derivatives of this compound. nih.gov

Development of Advanced Analytical Techniques for Real-time Monitoring

A deeper understanding and control of the synthesis and subsequent reactions of this compound require advanced analytical methods. Process Analytical Technology (PAT) enables real-time monitoring of chemical reactions, providing critical data on kinetics, intermediates, and product formation. nih.govdntb.gov.ua

Future research should focus on implementing techniques such as:

Real-time NMR Spectroscopy: Techniques like Signal Amplification by Reversible Exchange (SABRE) can overcome the low sensitivity of NMR, allowing for the real-time monitoring of low-concentration reactions like azide-alkyne cycloadditions. nih.govacs.orgnih.gov This could be invaluable for optimizing reaction conditions and understanding the mechanisms involved in the functionalization of the azide group.

Integrated Spectroscopic Methods: Combining multiple PAT tools, such as NMR, UV/Vis, and IR spectroscopy, can provide a comprehensive, real-time picture of complex reaction mixtures. nih.gov This is particularly useful in multistep syntheses or when studying the reactivity of the compound in complex biological media.

Direct Analysis in Real Time (DART) Mass Spectrometry: DART-MS allows for the rapid ionization of molecules under ambient conditions, providing near-instantaneous molecular weight information for monitoring reaction progress without extensive sample preparation. nih.gov

Synergistic Approaches in Interdisciplinary Research Fields

The unique bifunctional nature of this compound makes it an ideal candidate for synergistic applications in various interdisciplinary fields.

Chemical Biology: The azide group serves as a bioorthogonal handle, allowing the molecule to be tagged with fluorescent probes or affinity labels. This makes it a powerful tool for studying biological systems. For instance, it could be used to create probes to investigate the role of PARP1 in DNA repair or to identify the binding partners of benzodioxin-based drugs. nih.govnih.gov The photoreactive nature of some azide-containing compounds, like ANQX (6-azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione), highlights their utility as probes to irreversibly bind to and study receptor active sites. nih.gov

Materials Science: The azide group can participate in polymerization reactions, such as azide-alkyne polycycloaddition, to create novel hyperbranched polymers. mdpi.com Incorporating the rigid and biologically relevant benzodioxin moiety into such polymers could lead to new biocompatible materials for applications in drug delivery or tissue engineering.

Drug Discovery: The 1,4-benzodioxin (B1211060) core is a privileged scaffold in medicinal chemistry, found in drugs targeting a variety of receptors and enzymes. researchgate.netnih.govnih.gov The azide group provides a straightforward method for creating a library of derivatives through click chemistry. This synergistic approach allows for the rapid exploration of the structure-activity relationship (SAR) of new benzodioxin-based therapeutic agents. nih.gov

By pursuing these emerging research avenues, the scientific community can continue to build upon the foundational knowledge of this versatile compound, paving the way for new discoveries and applications across the chemical and biological sciences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-azido-2,3-dihydro-1,4-benzodioxine?

- Methodology : Multi-step synthesis typically involves functionalization of the benzodioxine core. For example, azide introduction via nucleophilic substitution or diazo transfer reactions under controlled conditions. Key parameters include:

- Temperature : Reactions often proceed at 0–25°C to prevent azide decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress and purity .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology :

- Thermal Stability : Conduct accelerated stability studies via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Photostability : Expose to UV-Vis light and monitor azide degradation via HPLC-MS .

- Recommendations : Store in amber vials at –20°C under inert atmosphere to minimize azide dimerization .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the azido group in this compound?

- Challenge : Azide-alkyne cycloaddition (e.g., Click chemistry) may compete with unintended reactions (e.g., Staudinger reduction).

- Solutions :

- Catalytic Control : Use Cu(I) catalysts to accelerate regioselective cycloaddition .

- Solvent Optimization : Tetrahydrofuran (THF)/water mixtures improve reaction specificity .

- Kinetic Analysis : Monitor intermediate formation via real-time -NMR to adjust reaction timelines .

Q. How does the electronic environment of the benzodioxine ring influence the reactivity of the azido group?

- Mechanistic Insight :

- Electron Density Mapping : DFT calculations reveal azido group polarity shifts due to benzodioxine’s electron-donating oxygen atoms, altering nucleophilic attack susceptibility .

- Experimental Validation : Compare reaction rates of 6-azido derivatives with substituted benzodioxines (e.g., nitro or methoxy groups) using kinetic profiling .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodology :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays .

- Cellular Uptake : Label derivatives with fluorescent tags (e.g., BODIPY) and quantify uptake in HeLa cells via confocal microscopy .

- Toxicity Profiling : Assess cytotoxicity using MTT assays in primary hepatocytes to prioritize lead compounds .

Data Contradictions and Validation

Q. How can researchers reconcile discrepancies in reported synthetic yields for benzodioxine-azide derivatives?

- Analysis : Variability often stems from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.